molecular formula C11H15BrO B1284385 2-Bromo-4-(2-methylbutan-2-yl)phenol CAS No. 18966-64-8

2-Bromo-4-(2-methylbutan-2-yl)phenol

Cat. No.: B1284385
CAS No.: 18966-64-8
M. Wt: 243.14 g/mol
InChI Key: LTEAOSLAFBPTDU-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methylbutan-2-yl)phenol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Kinetics

A study conducted in 2019 explored the oxidative phase I metabolism of UV 328, a substance closely related to 2-Bromo-4-(2-methylbutan-2-yl)phenol, which is used as an ultraviolet light absorber in various polymeric substances. The research, using human liver microsomes, identified several metabolites, indicating oxidative transformations on the alkyl side chains of the phenol moiety (Denghel, Leibold, & Göen, 2019).

Synthesis and Chemical Properties

Research has also focused on the synthesis and properties of compounds derived from similar phenolic structures. For instance, the synthesis of phenoxo-bridged dicopper(II) complexes using unsymmetrical binucleating ligands, including derivatives of 4-bromo-2-phenol, was studied, highlighting the impact of steric and electronic effects on their electrochemical and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Catalytic and Biological Activities

The synthesis of less symmetrical dicopper(II) complexes, including derivatives of 4-bromo-2-phenol, has been researched, showing increased catecholase activity when a thioether group is adjacent to the metal site. This study modeled the active site of type 3 copper proteins (Merkel et al., 2005).

Environmental and Material Science Applications

In environmental and material science, the solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylbutane, a compound similar to this compound, was analyzed. The study provided insights into the reaction mechanisms and nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).

Pharmaceutical and Medical Research

Further, the development of sulfonamide-derived compounds and their metal complexes for antimicrobial applications has been investigated. These studies include derivatives of 4-bromo-2-phenol, demonstrating their potential in treating bacterial and fungal infections (Chohan & Shad, 2011).

Properties

IUPAC Name

2-bromo-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEAOSLAFBPTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586394
Record name 2-Bromo-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18966-64-8
Record name 2-Bromo-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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